molecular formula C18H22ClN3O4S B2616561 2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine CAS No. 2380190-79-2

2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine

Cat. No.: B2616561
CAS No.: 2380190-79-2
M. Wt: 411.9
InChI Key: UEEDGERIOPVZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with an ethyl group and a piperidine ring, which is further functionalized with a 3-chloro-4-methoxybenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-chloro-4-methoxybenzenesulfonyl chloride, which is then reacted with piperidine to form the sulfonamide intermediate. This intermediate is subsequently coupled with 5-ethylpyrimidine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be employed in the study of biological pathways and interactions, particularly those involving sulfonamide groups.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide-containing molecules and pyrimidine derivatives, such as:

  • 3-Chloro-4-methoxybenzenesulfonamide
  • 5-Ethyl-2-pyrimidinol
  • Piperidin-4-yl sulfonamides

Uniqueness

What sets 2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S/c1-3-13-11-20-18(21-12-13)26-14-6-8-22(9-7-14)27(23,24)15-4-5-17(25-2)16(19)10-15/h4-5,10-12,14H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEDGERIOPVZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.